4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride
Description
4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride is a synthetic small molecule characterized by a benzohydrazide core linked to a 5-bromo-2-oxoindole moiety via a hydrazone bridge. The aminomethyl group at the para-position of the benzohydrazide enhances solubility and bioavailability, while the bromine atom on the indole ring likely contributes to its electronic and steric properties. This compound’s hydrochloride salt form improves stability and crystallinity, as indicated by its handling guidelines, which emphasize storage in dry, ventilated conditions and avoidance of moisture .
Properties
IUPAC Name |
4-(aminomethyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2.ClH/c17-11-5-6-13-12(7-11)14(16(23)19-13)20-21-15(22)10-3-1-9(8-18)2-4-10;/h1-7,19,23H,8,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJFEIJQKHSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties and enzyme inhibition. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be described by the following structural formula:
Antiviral Activity
Recent studies have highlighted the effectiveness of 4-(aminomethyl)benzamide derivatives against viral pathogens, particularly the Ebola and Marburg viruses. Research indicates that certain derivatives exhibit robust antiviral activity, with specific compounds demonstrating superior inhibition rates against these filoviruses.
Case Study: Antiviral Efficacy
In a study focusing on the structural optimization of 4-(aminomethyl)benzamide-based inhibitors, it was found that compounds 20, 23, and 35 showed significant metabolic stability and were effective in inhibiting viral entry. These compounds did not inhibit critical cytochrome P450 enzymes (CYP3A4 and CYP2C9), suggesting a favorable profile for further development as therapeutic agents against Ebola virus infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
Table 1: Binding Affinity of Compounds with DHFR
| Compound ID | ΔG (kcal/mol) | Interaction Residues |
|---|---|---|
| Compound 20 | -9.6 | V8, A9, L22, F31 |
| Compound 23 | -8.5 | F34, T56, P61 |
| Compound 35 | -7.8 | L67, V115, Y121 |
This table summarizes the binding affinities of selected compounds with DHFR. The negative ΔG values indicate favorable binding interactions, which are crucial for potential therapeutic applications .
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through various cytotoxicity assays. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain low toxicity levels, making them suitable candidates for further pharmacological development.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Viral Entry : By interfering with the viral fusion process.
- Enzyme Inhibition : Specifically targeting DHFR to disrupt nucleotide synthesis.
- Cellular Interaction : Modulating cellular pathways that lead to apoptosis in infected cells.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride exhibit promising anticancer properties. The indole moiety is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi . The presence of the bromine atom in its structure enhances its biological activity by increasing lipophilicity, which aids in cell membrane penetration.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has been suggested that it may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. The ability to cross the blood-brain barrier makes it a potential candidate for treating conditions such as Alzheimer's disease .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized various derivatives of benzohydrazide and evaluated their anticancer activities against several human cancer cell lines. The results indicated that compounds with the indole structure showed enhanced cytotoxic effects, particularly against breast and prostate cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial efficacy of several hydrazone derivatives, including those related to this compound. The derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
- Compound 11j (N-[4-(3-{N′-[5-bromo-2-oxoindol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide): Shares the 5-bromo-2-oxoindole motif but incorporates a triazole linker and a 4-chlorophenyl group. Its melting point (>300°C) and elemental analysis (C: 51.92%, H: 2.96%, N: 16.94%) suggest high thermal stability and a rigid structure, comparable to the target compound .
- 4-Chloro-N′-[(3Z)-2-oxoindol-3-ylidene]benzohydrazide: Lacks the aminomethyl group but shares the benzohydrazide-indole scaffold. Its crystal structure (orthorhombic, Pca21) reveals hydrogen-bonded layers via N–H⋯O and C–H⋯O interactions, which may differ in the hydrochloride form of the target compound due to ionic interactions .
Functional Group Modifications on the Benzohydrazide Core
- This modification may lower aqueous solubility compared to the target compound .
- (E)-N′-Benzylidene-benzohydrazide Analogues : Feature substituted benzylidene groups instead of indole moieties. These compounds exhibit antimicrobial and cytotoxic activities, highlighting the importance of the indole ring in conferring target-specific bioactivity .
Heterocyclic Linker Variations
- Compound 11i (5-chloro-2-oxoindol-3-ylidene derivative): Substitutes bromine with chlorine on the indole ring. The chlorine atom’s smaller size and lower electronegativity may reduce steric hindrance and alter binding interactions in biological systems .
- N′-(5-Nitro-2-oxoindol-3-yl)-3-bromobenzohydrazide : Incorporates a nitro group at the indole’s 5-position, which enhances electron-withdrawing effects and may influence redox properties or metabolic stability compared to the bromo-substituted target compound .
Table 1: Comparative Physicochemical Data
*Predicted based on analogous compounds.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride?
- Methodology :
- Step 1 : Start with the condensation of 5-bromo-2-oxindole with 4-(aminomethyl)benzohydrazide under reflux in ethanol or DMF, using catalytic acetic acid to facilitate hydrazone formation .
- Step 2 : Purify the intermediate via column chromatography (silica gel, CHCl₃/MeOH 9:1) to isolate the hydrazide derivative.
- Step 3 : Treat the product with HCl in anhydrous ether to form the hydrochloride salt. Confirm purity via HPLC (>95%) and characterize using -NMR, -NMR, and HRMS .
Q. How can spectroscopic techniques resolve ambiguities in structural characterization?
- Methodology :
- Use -NMR to identify NH protons (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). -NMR can confirm carbonyl groups (C=O at δ 165–175 ppm) .
- For geometric isomerism (Z/E configuration in the hydrazone moiety), employ 2D NOESY to detect spatial proximity between the indole NH and benzohydrazide protons .
- HRMS with <1 ppm mass error ensures molecular formula validation .
Q. What strategies ensure compound purity and stability during storage?
- Methodology :
- Store the hydrochloride salt in desiccated, light-resistant containers at –20°C to prevent hydrolysis of the hydrazide bond.
- Monitor stability via periodic TLC and HPLC analysis. Use DMSO-d₀ for NMR to avoid solvent-induced degradation .
Advanced Research Questions
Q. How do substituents on the indole and benzohydrazide moieties influence anticancer activity?
- Structure-Activity Relationship (SAR) Insights :
- Key Findings :
- Bromine at C5 of indole (as in the target compound) enhances cytotoxicity by increasing lipophilicity and target binding (e.g., Bcl-2/Mcl-1 inhibition) .
- Aminomethyl group on benzohydrazide improves solubility and cellular uptake (logP reduction by ~0.5 units compared to non-polar analogs) .
- Experimental Design :
- Synthesize analogs with varied substituents (e.g., Cl, NO₂, pyridyl) and compare IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) .
- Use molecular docking to predict interactions with apoptosis-regulating proteins like Bcl-2 .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron-deficient regions (e.g., indole carbonyl) for nucleophilic attack .
- Predict ADMET properties using SwissADME: Modify substituents to reduce hepatotoxicity (e.g., replace Br with CF₃) while maintaining blood-brain barrier permeability (TPSA <90 Ų) .
Q. How to resolve contradictions in reported biological activity data?
- Case Study :
- Issue : Discrepancies in IC₅₀ values for analogs with nitro groups (e.g., compound 10l in vs. similar structures in ).
- Resolution :
Re-test activity under standardized conditions (e.g., 48-h MTT assay, 10% FBS).
Verify compound stability in cell culture media via LC-MS to rule out degradation .
Compare protein-binding affinities using surface plasmon resonance (SPR) .
Q. What experimental approaches validate the compound’s mechanism of action in apoptosis induction?
- Methodology :
- Flow cytometry : Measure Annexin V/PI staining in treated cells to quantify apoptosis vs. necrosis .
- Western blotting : Assess cleavage of caspase-3 and PARP to confirm caspase-dependent pathways .
- Mitochondrial membrane potential assay : Use JC-1 dye to detect depolarization, linking activity to intrinsic apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
